molecular formula C16H11BrN2 B3049926 2,2'-Bipyridine, 4-(4-bromophenyl)- CAS No. 225669-83-0

2,2'-Bipyridine, 4-(4-bromophenyl)-

Cat. No.: B3049926
CAS No.: 225669-83-0
M. Wt: 311.18 g/mol
InChI Key: LIDFBRNTVIGMBT-UHFFFAOYSA-N
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Description

2,2’-Bipyridine, 4-(4-bromophenyl)- is an organic compound that belongs to the bipyridine family. It is characterized by the presence of two pyridine rings connected by a single bond, with a bromophenyl group attached to one of the pyridine rings. This compound is of significant interest in coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine, 4-(4-bromophenyl)- typically involves a Suzuki cross-coupling reaction. This reaction can be carried out using two different routes:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki cross-coupling reaction is a widely used method in organic synthesis due to its efficiency and ability to form carbon-carbon bonds under mild conditions.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridine, 4-(4-bromophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically metal complexes, where the 2,2’-Bipyridine, 4-(4-bromophenyl)- acts as a ligand, coordinating to the metal center .

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine, 4-(4-bromophenyl)- primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various effects such as enhanced catalytic activity or changes in luminescence. The molecular targets and pathways involved depend on the specific metal complex formed and its intended application .

Properties

IUPAC Name

4-(4-bromophenyl)-2-pyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-14-6-4-12(5-7-14)13-8-10-19-16(11-13)15-3-1-2-9-18-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDFBRNTVIGMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464542
Record name 2,2'-Bipyridine, 4-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225669-83-0
Record name 2,2'-Bipyridine, 4-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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